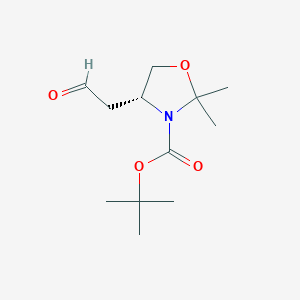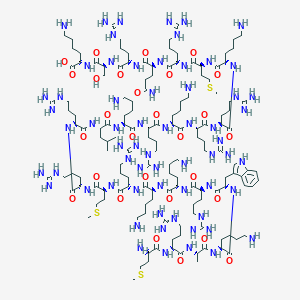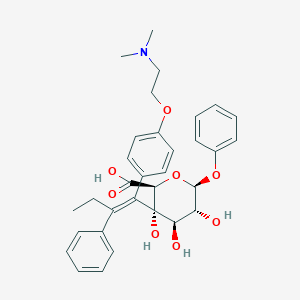
trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine
Overview
Description
trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine: is a synthetic organic compound that serves as an intermediate in the preparation of various bioactive molecules. It is characterized by its piperidine ring structure, which is substituted with a benzyloxycarbonyl group, a hydroxy group, and a 2-oxopropyl group. This compound is primarily used in research settings, particularly in the synthesis of pharmaceuticals and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxy group is introduced through selective oxidation or reduction reactions, depending on the starting material.
Addition of the 2-Oxopropyl Group: The 2-oxopropyl group can be added through an aldol condensation reaction or other carbonyl addition reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed or substituted under acidic or basic conditions, often using hydrogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrogenation catalysts like palladium on carbon (Pd/C) or nucleophiles like amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of deprotected amines or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a key intermediate in drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine depends on its specific application. In general, its functional groups allow it to interact with various molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine
- trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules. Its ability to undergo a variety of chemical reactions while maintaining structural integrity sets it apart from other similar compounds.
Properties
IUPAC Name |
benzyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQCUOKMRKTCQ-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153820 | |
| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091605-50-3 | |
| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091605-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















